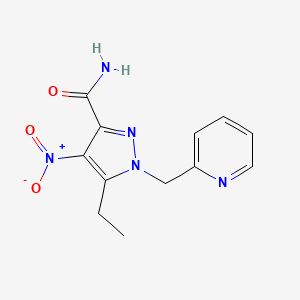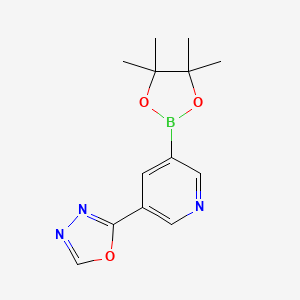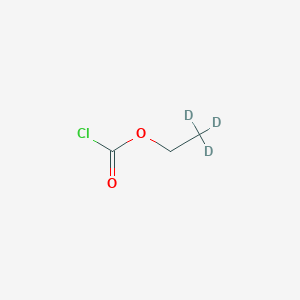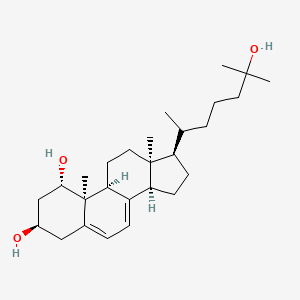
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is a sterol derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its three hydroxyl groups located at positions 1, 3, and 25, and its double bonds at positions 5 and 7 on the cholestane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol typically involves multiple steps starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydrogenation: Formation of double bonds at desired positions.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated sterol derivatives.
Scientific Research Applications
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in cholesterol metabolism.
Receptor Binding: Binding to receptors that regulate cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Ergosterol: A sterol found in fungi with similar double bonds but different hydroxylation patterns.
Vitamin D Precursors: Compounds like 7-dehydrocholesterol that share structural similarities.
Uniqueness
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,3R,9S,10S,13S,14R,17R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17?,19-,21-,22+,23+,24+,26+,27-/m1/s1 |
InChI Key |
ULTFRKKCCDVVGE-DKIWQDJWSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
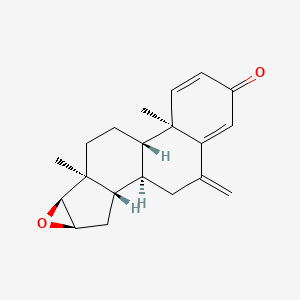
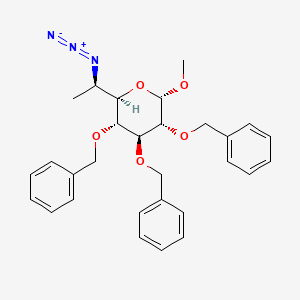
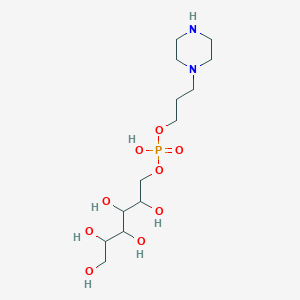
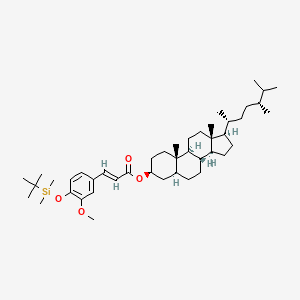
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
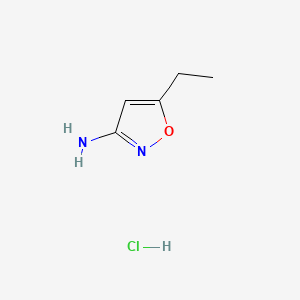
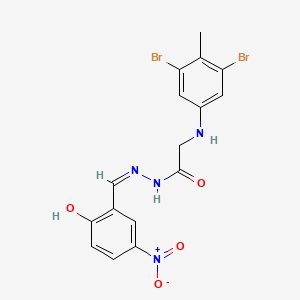
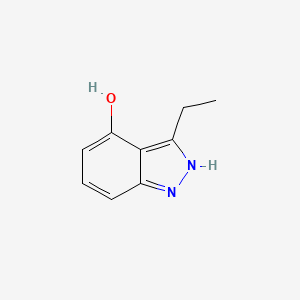

![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
